5-[(4-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one
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Overview
Description
5-[(4-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is a synthetic organic compound characterized by the presence of fluorophenyl groups and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(4-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one typically involves multiple steps. One common route includes the formation of the pyran-4-one core followed by the introduction of the fluorophenyl and piperazine groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for yield, purity, and cost-effectiveness, often involving automated systems for precise control of reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperazine groups.
Reduction: Reduction reactions may target the pyran-4-one core or the fluorophenyl groups.
Substitution: Substitution reactions are common, especially involving the fluorophenyl groups where halogen exchange or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the fluorophenyl rings.
Scientific Research Applications
Biology: In biological research, this compound may be used to study the effects of fluorophenyl and piperazine groups on biological systems, including enzyme interactions and receptor binding.
Medicine: Potential medicinal applications include the development of new drugs targeting specific receptors or enzymes, leveraging the unique structural features of the compound.
Industry: In the industrial sector, the compound may be used in the development of advanced materials, such as polymers or coatings, that benefit from its chemical stability and functional group versatility.
Mechanism of Action
The mechanism of action for 5-[(4-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl groups may enhance binding affinity through hydrophobic interactions, while the piperazine ring can modulate the compound’s overall conformation and reactivity. Pathways involved may include signal transduction or metabolic processes, depending on the specific biological context.
Comparison with Similar Compounds
- 6-(4-Fluorophenyl)-4-methoxy-2H-pyran-2-one
- 4-Fluorophenylhydrazine hydrochloride
- (p-Fluorophenyl)acetylene
Comparison: Compared to similar compounds, 5-[(4-fluorophenyl)methoxy]-2-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4H-pyran-4-one is unique due to the combination of fluorophenyl and piperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F2N2O3/c24-18-3-1-17(2-4-18)15-30-23-16-29-21(13-22(23)28)14-26-9-11-27(12-10-26)20-7-5-19(25)6-8-20/h1-8,13,16H,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXWBGGBQFAIBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)OCC3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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